

Leptomerine: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the furoquinoline alkaloid **Leptomerine**, focusing on its natural sourcing, detailed isolation protocols, and its mechanism of action as an acetylcholinesterase inhibitor. The information presented is intended to support research and development efforts in the fields of natural product chemistry and neuropharmacology.

Natural Source of Leptomerine

Leptomerine is a naturally occurring alkaloid primarily isolated from the stems of Esenbeckia leiocarpa, a tree native to Brazil that belongs to the Rutaceae family.[1][2] It has also been identified in Haplophyllum heptomerum, another member of the Rutaceae family.[3] The presence of **Leptomerine** in Esenbeckia leiocarpa was confirmed through bioactivity-guided fractionation of the plant's ethanol extract, which demonstrated potent anticholinesterase activity.[1]

Physicochemical and Biological Activity Data

Leptomerine exhibits significant biological activity as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action makes it a compound of interest for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.[1][3]



Property	Value	Source
Molecular Formula	C13H15NO	[4]
Molecular Weight	201.26 g/mol	[4]
IUPAC Name	1-methyl-2-propylquinolin-4- one	[4]
Biological Activity	Acetylcholinesterase (AChE) Inhibitor	[1][3]
IC50 Value (AChE)	2.5 μΜ	[1][5]

Experimental Protocols Bioactivity-Guided Isolation and Purification of Leptomerine

The following protocol outlines a detailed methodology for the isolation and purification of **Leptomerine** from the stems of Esenbeckia leiocarpa, based on published bioactivity-guided fractionation procedures.[1][3]

- Collection and Preparation: Collect the stems of Esenbeckia leiocarpa. Dry the plant material and grind it into a fine powder.
- Maceration: Macerate 1000 g of the powdered stems with ethanol (5 x 1.5 L) at room temperature.
- Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain the crude ethanol extract.
- Acidification and Partitioning: Dissolve the crude ethanol extract (e.g., 35.8 g) in a solution of 5% hydrochloric acid (HCl). Partition this acidic aqueous solution with hexane to remove non-polar constituents.
- Basification and Extraction: Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide (NH₄OH). Extract the basified solution with chloroform (CHCl₃) multiple times to isolate the alkaloid-rich fraction.



- Concentration: Combine the chloroform fractions and evaporate the solvent to yield the total alkaloid fraction.
- Sample Preparation: Dissolve the alkaloid fraction (e.g., 105.0 mg) in methanol to a concentration of 10 mg/mL.
- Chromatographic Conditions:
 - Instrument: Preparative HPLC system.
 - Column: Reversed-Phase C18 column.
 - Mobile Phase: An isocratic mixture of acetonitrile, water, and methanol in a ratio of 10:45:45 (v/v/v).[3]
 - Flow Rate: 8 mL/min.[3]
 - Detection: UV detection at 242 nm.[3]
- Fraction Collection: Collect fractions based on the elution profile. Leptomerine has been reported to elute at a retention time (tR) of approximately 19.3 minutes under these conditions.[3]
- Purity Analysis and Characterization: Analyze the collected fractions containing
 Leptomerine for purity using analytical HPLC. Confirm the structure of the purified
 compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and
 Mass Spectrometry (MS).



Experimental Workflow for Leptomerine Isolation Powdered Stems of Esenbeckia leiocarpa **Ethanol Maceration** Crude Ethanol Extract Acid-Base Partitioning (HCI/Hexane, then NH4OH/CHCl3) Alkaloid-Rich Chloroform Fraction Preparative RP-HPLC (Acetonitrile:Water:Methanol 10:45:45) Collect Fractions

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Purity Analysis (Analytical HPLC) Structural Elucidation (NMR, MS)

Caption: Workflow for the isolation and purification of **Leptomerine**.



Acetylcholinesterase Inhibition Assay

The following is a representative protocol for determining the acetylcholinesterase inhibitory activity of **Leptomerine**, based on the Ellman method.[1][2][6]

- Reagent Preparation:
 - Phosphate Buffer: 0.1 M, pH 8.0.
 - DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)): 10 mM in phosphate buffer.
 - Acetylthiocholine Iodide (ATCI): 14 mM in phosphate buffer.
 - Acetylcholinesterase (AChE) enzyme solution: 1 U/mL in phosphate buffer.
 - Test Compound: Prepare stock solutions of **Leptomerine** in a suitable solvent (e.g., ethanol) and dilute to various concentrations.
- Assay Procedure (96-well plate):
 - \circ To each well, add 140 μ L of phosphate buffer, 10 μ L of the test compound solution (or solvent for control), and 10 μ L of the AChE enzyme solution.
 - Incubate the plate for 10 minutes at 25 °C.
 - Add 10 μL of DTNB solution to each well.
 - Initiate the reaction by adding 10 μL of ATCI solution to each well.
- Measurement:
 - Immediately measure the absorbance at 412 nm using a microplate reader.
 - Continue to record the absorbance at regular intervals for a set period (e.g., 10 minutes).
- Calculation:
 - Calculate the rate of reaction for both the control and the test samples.



- Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of Control Rate of Sample) / Rate of Control] x 100
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Signaling Pathways Affected by Leptomerine

As an acetylcholinesterase inhibitor, **Leptomerine**'s primary mechanism of action is to increase the concentration and duration of action of acetylcholine in the synaptic cleft. This elevated level of acetylcholine leads to the enhanced activation of its postsynaptic receptors, namely nicotinic and muscarinic acetylcholine receptors, which in turn triggers downstream signaling cascades.

- Nicotinic Acetylcholine Receptor (nAChR) Pathway: The activation of nAChRs, particularly
 the α7 subtype, which is highly permeable to calcium ions (Ca²+), leads to an influx of Ca²+.
 This influx can subsequently activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling
 pathway. The PI3K-Akt pathway is a crucial cell survival pathway, and its activation is
 associated with neuroprotective effects.
- Muscarinic Acetylcholine Receptor (mAChR) Pathways:
 - Gq-coupled receptors (M₁, M₃, M₅): Activation of these receptors stimulates
 Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂)
 into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the
 endoplasmic reticulum, leading to the release of stored intracellular Ca²⁺.
 - Gi-coupled receptors (M₂, M₄): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).



Synaptic Cleft Leptomerine Inhibition Acetylcholinesterase (AChE) Degradation Acetylcholine (ACh) Activation Activation Activation Postsynaptic Neuron Nicotinic ACh Receptor Muscarinic ACh Receptor Muscarinic ACh Receptor (M1, M3, M5) (M2, M4) (e.g., α7) Phospholipase C Ca2+ Influx Adenylyl Cyclase (PLC) IP₃ & DAG PI3K ↓ cAMP Production Intracellular Akt Ca²⁺ Release Neuroprotection

Signaling Pathways Affected by Leptomerine

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Caption: Downstream effects of **Leptomerine**'s AChE inhibition.



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